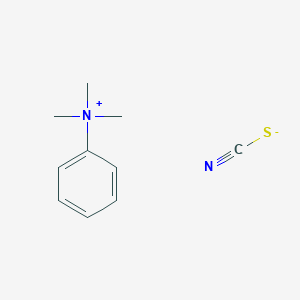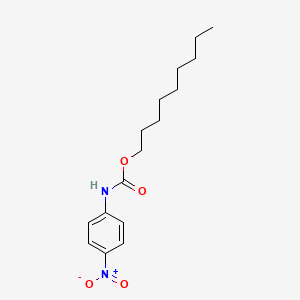![molecular formula C12H10N4O2S B14346074 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 96547-98-7](/img/structure/B14346074.png)
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of quinazoline and oxadiazole moieties. This compound is of significant interest due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps:
Synthesis of 2-methylquinazolin-4-one: This is achieved by stirring anthranilic acid in pyridine with benzoyl chloride and acetic anhydride at room temperature.
Formation of carbohydrazide intermediate: The intermediate 2-methyl-4-oxoquinazoline-3(4H)-carbohydrazide is obtained by treating the synthesized 2-methylquinazolin-4-one with semicarbazide.
Cyclization reaction: The carbohydrazide intermediate undergoes cyclization with carbon disulfide and different aromatic acids or aldehydes to produce the final oxadiazole derivative.
Chemical Reactions Analysis
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where different substituents can be introduced to the oxadiazole ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, enhancing its stability and biological activity.
Scientific Research Applications
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined quinazoline and oxadiazole moieties. Similar compounds include:
1,2,4-Oxadiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory activities.
Properties
CAS No. |
96547-98-7 |
|---|---|
Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
5-[(2-methylquinazolin-4-yl)oxymethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(14-7)17-6-10-15-16-12(19)18-10/h2-5H,6H2,1H3,(H,16,19) |
InChI Key |
PYYVRXPPIACUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)

![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)






![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)

